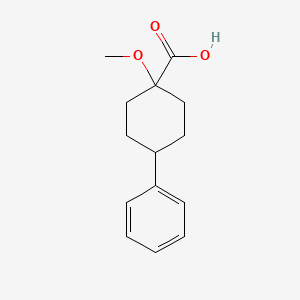

1-Methoxy-4-phenylcyclohexane-1-carboxylic acid

Description

1-Methoxy-4-phenylcyclohexane-1-carboxylic acid (CAS: 1303500-15-3) is a cyclohexane-based carboxylic acid derivative featuring a methoxy group at position 1 and a phenyl substituent at position 4 of the cyclohexane ring. This compound is structurally characterized by its bicyclic framework, which combines aromatic (phenyl) and alicyclic (cyclohexane) motifs.

Properties

IUPAC Name |

1-methoxy-4-phenylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-17-14(13(15)16)9-7-12(8-10-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNAIQWEUOFEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC(CC1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

Data Table Summarizing Preparation Conditions and Reagents

| Step | Reaction Type | Conditions | Reagents/Intermediates | Notes |

|---|---|---|---|---|

| 1 | Low-temperature stirring | -20 °C for 24 h, then 0 °C for 24 h | Triphenylphosphine, 4-methoxybenzoate derivatives | Controls selectivity and reaction rate |

| 2 | Solvent evaporation | Room temperature | Reaction mixture | Prepares for subsequent reaction steps |

| 3 | Conventional synthetic steps | Variable | Cyclohexane derivatives | Finalizes substitution and carboxylation |

Research Findings and Considerations

- The preparation methods emphasize regioselectivity to ensure substitution at the 1- and 4-positions.

- Temperature control is critical to avoid side reactions and maintain product integrity.

- Use of triphenylphosphine and methoxybenzoate derivatives facilitates the introduction of functional groups.

- The compound's preparation is related to research on cyclohexane derivatives with biological activity, such as enzyme inhibitors targeting monoacylglycerol lipase (MAGL), where structural analogs are synthesized and optimized for activity.

- No direct synthesis protocols from commercial or chemical databases like PubChem provide detailed stepwise synthesis, indicating that industrial or patent literature is the primary source of preparation methods.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-phenylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

Oxidation: Formation of 4-phenylcyclohexanone or 4-phenylcyclohexane-1,1-dicarboxylic acid.

Reduction: Formation of 1-methoxy-4-phenylcyclohexanol.

Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry

1-Methoxy-4-phenylcyclohexane-1-carboxylic acid serves as an important intermediate in organic synthesis. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution. For example:

- Oxidation can yield products like 4-phenylcyclohexanone.

- Reduction can convert the carboxylic acid group into an alcohol.

These reactions are crucial for developing derivatives with enhanced biological or chemical properties.

Biology

Research indicates that this compound may exhibit significant biological activities, such as:

- Antimicrobial Properties : Investigations have shown potential effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In medicinal chemistry, this compound is being explored as a precursor for drug development. Its structural characteristics enhance its lipophilicity, making it a candidate for developing anti-inflammatory and analgesic medications .

Industry

The compound is also utilized in producing specialty chemicals and materials. Its unique properties facilitate applications in polymer chemistry and nanotechnology, where it can act as a building block for more complex structures .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated that the compound exhibited significant inhibition zones compared to control groups, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Drug Development

In a pharmaceutical study, researchers explored the use of this compound as a precursor in synthesizing novel anti-inflammatory agents. The resulting derivatives showed improved efficacy in preclinical trials, highlighting the compound's utility in drug formulation.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-phenylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Electronic Effects : The methoxy group in this compound donates electrons via resonance, stabilizing adjacent positive charges. In contrast, fluorine substituents (e.g., in 4,4-difluoro analogues) withdraw electrons, enhancing acidity and influencing binding interactions .

- Ring Saturation : Cyclohexene derivatives (e.g., 4-Phenylcyclohex-1-ene-1-carboxylic acid) exhibit planar geometry at the double bond, reducing conformational flexibility compared to fully saturated cyclohexane systems .

- Functional Group Positioning : Positional isomerism (e.g., 1- vs. 4-methoxy substitution) significantly impacts solubility and biological activity. For instance, 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid lacks the steric hindrance caused by adjacent substituents in the target compound .

Methyl Ester Derivatives

Methyl esters of analogous cyclohexanecarboxylates are frequently synthesized to improve solubility in organic solvents. For example:

- Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate (CAS: 1384264-82-7): The ketone group at position 4 allows for further functionalization, such as Grignard reactions, while the ester group facilitates purification via chromatography .

- Methyl 1-(3,4-dimethoxyphenyl)-4-oxocyclohexane-1-carboxylate (CAS: 1385694-65-4): Additional methoxy groups enhance electron density, making the compound susceptible to electrophilic aromatic substitution .

Pyrazole-Containing Analogues

Compounds like 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid integrate heterocyclic pyrazole rings, which confer distinct biological activities. The pyrazole moiety enhances binding to enzymatic targets (e.g., kinases) compared to purely aliphatic systems .

Biological Activity

1-Methoxy-4-phenylcyclohexane-1-carboxylic acid (CAS No. 1303500-15-3) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring with a methoxy group and a phenyl group, contributing to its lipophilicity and reactivity. The molecular formula is , and it contains a carboxylic acid functional group that enhances its chemical properties and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its ability to inhibit the growth of various microorganisms. The compound's mechanism may involve binding to specific enzymes or receptors, disrupting metabolic pathways integral to microbial survival.

Anticancer Potential

The compound has also shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival. Further investigations are needed to elucidate the specific pathways affected by this compound.

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes, leading to reduced viability of target cells.

- Receptor Interaction : It may interact with specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Case Studies and Experimental Data

Several studies have been conducted to assess the biological activity of this compound:

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique biological properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylbenzoic Acid | Aromatic ring with a carboxylic acid | Moderate antimicrobial activity |

| 4-Hydroxybenzoic Acid | Hydroxyl and carboxylic functional groups | Known preservative with limited anticancer properties |

| 1-Amino-4-phenycyclohexanecarboxylic Acid | Amino group addition | Influences receptor selectivity in melanocortin receptors |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.